molecular formula C8H8BrNO2 B13582541 2-(6-Bromopyridin-3-yl)propanoic acid

2-(6-Bromopyridin-3-yl)propanoic acid

Cat. No.: B13582541
M. Wt: 230.06 g/mol
InChI Key: RDLMIQPQYKKHDO-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-3-yl)propanoic acid is a heterocyclic compound that features a bromine atom attached to a pyridine ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of 2-(6-Bromopyridin-3-yl)propanoic acid may involve large-scale bromination reactions followed by purification processes to obtain the desired compound with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromopyridin-3-yl)propanoic acid is unique due to its specific bromine substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-(6-bromopyridin-3-yl)propanoic acid

InChI

InChI=1S/C8H8BrNO2/c1-5(8(11)12)6-2-3-7(9)10-4-6/h2-5H,1H3,(H,11,12)

InChI Key

RDLMIQPQYKKHDO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)Br)C(=O)O

Origin of Product

United States

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